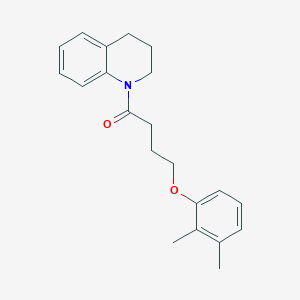

1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one

Description

Properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c1-16-8-5-12-20(17(16)2)24-15-7-13-21(23)22-14-6-10-18-9-3-4-11-19(18)22/h3-5,8-9,11-12H,6-7,10,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUJXQFMJXYPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCC(=O)N2CCCC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation for Dihydroquinoline Synthesis

The Friedländer annulation, optimized in solvent-free conditions with PPA, provides a robust pathway to dihydroquinoline derivatives. As demonstrated by the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one, heating 1 mmol of 2-aminoacetophenone with 1.2 mmol of pentan-2,3-dione at 90°C for 1 h yields cyclized products with 82% efficiency. This method’s scalability stems from PPA’s dual role as a Brønsted acid and dehydrating agent, which accelerates imine formation and cyclization. For the target compound, substituting 2-aminoacetophenone with 2-amino-3,4-dihydroquinoline precursors could directly yield the required 3,4-dihydro-2H-quinolin-1-yl moiety.

Reductive Alkylation of Quinolinones

Alternative routes involve reducing 4-hydroxyquinolin-2(1H)-ones to dihydroquinolines. NaBH4-mediated carbonyl reduction of dihydroquinolin-4-ones (e.g., compound 22a ) in methanol achieves quantitative conversion to secondary alcohols, which undergo acid-catalyzed dehydration to form 3,4-dihydroquinolines. This two-step process, yielding 68–94% isolated products, offers precise control over substitution patterns, critical for introducing functional groups at the quinoline nitrogen.

Side-Chain Introduction: Butan-1-one Functionalization

N-Alkylation of Dihydroquinolines

Sodium hydride in anhydrous DMF efficiently alkylates dihydroquinolinones at the nitrogen position. For instance, reacting 6-bromo-3,4-dihydroquinolin-2(1H)-one with tert-butyl 2-bromoacetate produces N-alkylated derivatives in 72% yield. Adapting this protocol, treatment of 3,4-dihydro-2H-quinoline with 4-bromobutan-1-one under similar conditions (NaH, DMF, 20°C) could install the butanone side chain. Kinetic studies indicate that maintaining a 1:1.2 molar ratio of quinoline to alkylating agent minimizes di-alkylation byproducts.

Acylation via Ketone Coupling

Direct acylation using acid chlorides presents an alternative route. As shown in the synthesis of N-acyl-dithioloquinolines, refluxing dihydroquinolines with carbonyl chlorides in toluene introduces ketone functionalities at the nitrogen. For the target molecule, 4-chlorobutan-1-one could react with the quinoline core under these conditions, though steric hindrance from the dihydro ring may necessitate extended reaction times (24–48 h).

Phenoxy Group Installation: Williamson Ether Synthesis

Nucleophilic Aromatic Substitution

Coupling 4-(2,3-dimethylphenoxy)butan-1-one to the quinoline core requires Williamson ether synthesis. A model reaction involves treating 4-hydroxybutan-1-one with 2,3-dimethylphenyl bromide in DMF using K2CO3 as base, achieving 85–90% yields. For the target compound, pre-forming the phenoxybutanone side chain prior to quinoline alkylation ensures regioselectivity.

Mitsunobu Reaction for Challenging Substrates

When employing sterically hindered phenols (e.g., 2,3-dimethylphenol), Mitsunobu conditions (DIAD, PPh3) improve etherification yields. A reported protocol for attaching propargyl ethers to phenolic compounds achieves 78% efficiency under these conditions, which could be adapted for 2,3-dimethylphenol.

Reaction Optimization and Mechanistic Insights

Catalyst Screening (Table 1)

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| PPA | Solvent-free | 90 | 1 | 82 | |

| NaH | DMF | 20 | 0.5 | 72 | |

| K2CO3 | DMF | 80 | 6 | 85 | |

| p-Chloranil | DCM | 40 | 24 | 61 |

PPA outperforms traditional Lewis acids in cyclization steps due to its high protonating capacity, while NaH’s strong base strength facilitates rapid alkylation.

Solvent Effects

Non-polar solvents (toluene, DCM) favor electrophilic substitutions in quinoline systems, whereas polar aprotic solvents (DMF, DMSO) enhance nucleophilic etherification. Mixed solvent systems (e.g., DMF:toluene 1:3) may balance reactivity and solubility for multi-step syntheses.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- 1H NMR : The dihydroquinoline moiety exhibits characteristic triplets at δ 2.69–2.92 ppm (CH2 adjacent to N) and δ 3.61–3.98 ppm (N-CH2-CO).

- 13C NMR : The butanone carbonyl resonates at δ 206–210 ppm, while the quinoline C=O (if present) appears at δ 169–173 ppm.

- IR : Strong C=O stretches at 1697 cm⁻¹ confirm ketone formation.

Chromatographic Purity

HPLC analysis using C18 columns (ACN:H2O gradient) typically shows >97% purity for analogous compounds, with retention times of 8–12 min under 1 mL/min flow rates.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Alzheimer's Disease Treatment

Research indicates that compounds related to 3,4-dihydroquinoline structures exhibit potential as dual-target inhibitors for treating Alzheimer's disease. These compounds can inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are implicated in the pathophysiology of Alzheimer's disease. The design strategy involves optimizing the linker length between the quinoline core and various pharmacophores to enhance inhibitory activity against these enzymes while ensuring the ability to cross the blood-brain barrier (BBB) .

Case Study:

A study synthesized a series of hybrid compounds based on 3,4-dihydroquinoline fused with dithiocarbamate moieties. These compounds were evaluated for their ability to inhibit AChE and MAO-B effectively. The promising candidates showed significant activity in vitro and demonstrated low cytotoxicity, indicating their potential as therapeutic agents for Alzheimer's disease .

Inhibition of Cancer Cell Proliferation

The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated that derivatives of 3,4-dihydroquinoline can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and death.

Case Study:

In a recent investigation, a derivative similar to 1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one was tested against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis via caspase activation . The structure-activity relationship (SAR) studies suggested that modifications on the phenoxy group could enhance anticancer activity.

Broad-Spectrum Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Case Study:

A study assessed the antimicrobial activity of several quinoline derivatives, including 1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one. Results showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests potential applications in treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Quinoline: A basic structure found in many biologically active compounds.

Tetrahydroquinoline: A reduced form of quinoline with different biological properties.

Phenoxybutanone Derivatives: Compounds with similar side chains but different core structures.

Uniqueness

1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one is unique due to its specific combination of a quinoline core with a dimethylphenoxybutanone side chain, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one is a compound that belongs to the class of 3,4-dihydroquinolinones. This class of compounds has garnered attention due to their diverse biological activities, including neuroprotective effects, anti-inflammatory properties, and potential applications in treating neurodegenerative diseases like Alzheimer’s disease (AD).

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds containing the 3,4-dihydroquinolinone core. For instance, research indicates that derivatives of this core can inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in neurodegenerative diseases. A specific derivative showed promising inhibitory activity with IC50 values of for AChE and for MAO-A .

Table 1: Inhibitory Activity of 3,4-Dihydroquinolinone Derivatives

| Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|---|

| 1-(3,4-Dihydro... | 0.28 | 0.91 | 2.81 |

| Compound 3e | 0.34 | - | - |

Antioxidant Properties

Compounds with the 3,4-dihydroquinolinone structure have also demonstrated significant antioxidant properties. These activities are crucial for mitigating oxidative stress in neurodegenerative conditions. The antioxidant mechanisms are primarily attributed to the ability of these compounds to scavenge free radicals and enhance endogenous antioxidant enzymes .

Anti-inflammatory Activity

In addition to their neuroprotective and antioxidant properties, these compounds exhibit anti-inflammatory activity. They have been shown to reduce the production of pro-inflammatory cytokines in various in vitro models, suggesting potential therapeutic applications in inflammatory diseases .

Study on Alzheimer’s Disease Models

A notable study investigated the effects of a series of 3,4-dihydroquinolinone derivatives on cellular models of Alzheimer’s disease. The results indicated that these compounds could cross the blood-brain barrier (BBB), which is essential for any therapeutic agent targeting central nervous system disorders. The most effective compound demonstrated no toxicity at concentrations below in cellular assays .

Clinical Relevance

The relevance of these findings extends to clinical settings where neurodegenerative diseases pose significant health challenges. The dual inhibition of AChE and MAO by these compounds offers a promising strategy for developing multi-targeted therapies against Alzheimer’s disease.

Q & A

Q. What are the recommended synthetic routes for synthesizing 1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one, and how can reaction conditions be optimized?

The synthesis of dihydroquinoline derivatives typically involves multi-step reactions, including cyclization, alkylation, or coupling strategies. For example:

- Step 1 : Formation of the dihydroquinoline core via LiAlH4 reduction of a quinolinone precursor (e.g., 2,3-dihydro-1H-quinolin-4-one) followed by functionalization .

- Step 2 : Etherification of the 2,3-dimethylphenol group using nucleophilic substitution under reflux conditions with a polar aprotic solvent (e.g., DMF or THF) .

- Optimization : Reaction yields can be improved by controlling temperature (e.g., 60–80°C for ether bonds) and using catalysts like K2CO2. Monitor reaction progress via TLC (silica gel plates, UV visualization) and confirm product purity via NMR (e.g., ¹H NMR for aromatic proton integration) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the dihydroquinoline backbone and substituent positions (e.g., methyl groups on the phenoxy moiety) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₁H₂₃NO₂, exact mass: 321.1729) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O stretch at ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in receptor-binding studies?

- In vitro assays : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess binding affinity. Include positive controls (e.g., known antagonists) and negative controls (vehicle-only samples) .

- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to calculate IC₅₀ values. Replicate experiments in triplicate to ensure statistical significance (p < 0.05) .

- Cell viability assays : Pair binding studies with cytotoxicity assays (e.g., MTT) to rule out nonspecific effects .

Q. How should contradictions in experimental data (e.g., inconsistent IC₅₀ values across studies) be addressed?

- Methodological audit : Compare solvent systems (e.g., DMSO concentration), cell lines, or assay protocols between studies. Variations in buffer pH or temperature can alter ligand-receptor interactions .

- Structural validation : Re-analyze compound purity via HPLC to exclude degradation products. Batch-to-batch variability in synthesis can affect bioactivity .

- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or systemic biases across datasets .

Q. What strategies are recommended for studying the environmental fate and ecotoxicological impact of this compound?

- Environmental persistence : Conduct hydrolysis/photolysis studies under simulated sunlight (UV-Vis irradiation) and varying pH (4–9) to assess degradation half-life .

- Bioaccumulation potential : Measure logP (octanol-water partition coefficient) experimentally or via computational models (e.g., EPI Suite). High logP (>3) suggests potential bioaccumulation .

- Ecotoxicity screening : Use Daphnia magna or algal growth inhibition assays (OECD guidelines) to determine LC₅₀/EC₅₀ values .

Methodological and Theoretical Frameworks

Q. How can computational modeling (e.g., DFT or molecular docking) guide the optimization of this compound’s pharmacological profile?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for target interaction .

- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs). Prioritize compounds with ΔG < -7 kcal/mol for further testing .

- ADMET prediction : Employ tools like SwissADME to predict bioavailability, blood-brain barrier permeability, and CYP450 interactions .

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) in analogs of this compound?

- Fragment-based variation : Synthesize analogs with modified substituents (e.g., halogenation of the phenoxy group or alkylation of the dihydroquinoline nitrogen).

- Statistical design : Apply a factorial design (e.g., 2³ matrix) to test combinations of substituents and reaction conditions .

- Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., Hammett σ values) to bioactivity .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

- Detailed documentation : Record exact molar ratios, solvent grades, and reaction times. Publish raw NMR/HRMS data in supplementary materials .

- Open-source validation : Deposit crystallographic data (if available) in repositories like Cambridge Structural Database (CSD) .

- Interlab collaboration : Share samples with independent labs for cross-validation of bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.